Pyridazinoindazolen
Pyridazinoindazoles are a class of heterocyclic compounds that possess both pyridazine and indazole rings fused together, forming a complex structure with unique chemical properties. These compounds have attracted significant attention in the pharmaceutical and agrochemical industries due to their potential as bioactive agents.
Typically, pyridazinoindazoles exhibit excellent physicochemical properties such as good solubility and stability, making them suitable for various formulations. They also show a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial effects. The fused ring system provides additional functional groups that can be readily modified to optimize their pharmacological profiles.
In drug discovery and development, pyridazinoindazoles have been used as scaffolds for designing new chemical entities. Their structural diversity allows for the exploration of various biological targets, making them valuable tools in the search for novel therapeutics.

Structuur | Chemische naam | CAS | MF |
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Pyridazino[1,2-a]indazol-5-ium,11-carboxy-6,7,8,9-tetrahydro-1-hydroxy-3-methyl-, inner salt | 98063-20-8 | C13H14N2O3 |
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nigellidine-4-O-sulfate | 1032622-86-8 | C18H18N2O5S |
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Nigeglanine | 700871-48-3 | C12H14N2O |
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Nigeglanine; Me ether | 1362909-62-3 | C13H17N2O |
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Nigellidine; 1-Me ether, 4'-O-β-D-glucopyranoside | 1615677-30-9 | C25H31N2O7 |
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Nigellidine | 120993-86-4 | C18H18N2O2 |
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Nigelanoid | 1630941-57-9 | C18H21N2O3 |
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Nigellidine; 1-Deoxy, 1-amino | 2182645-05-0 | C18H20N3O |
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1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium | 1469975-82-3 | C18H19N2O2 |
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1H-PYRIDAZINO[1,2-A]INDAZOL-1-ONE, 6,7,8,9-TETRAHYDRO-3-METHYL- | 701203-91-0 | C12H14N2O |
Gerelateerde literatuur
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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